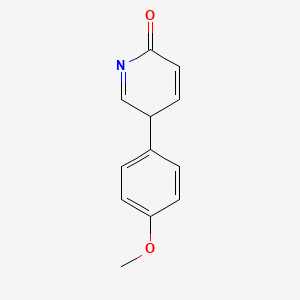

3-(4-methoxyphenyl)-3H-pyridin-6-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-3H-pyridin-6-one |

InChI |

InChI=1S/C12H11NO2/c1-15-11-5-2-9(3-6-11)10-4-7-12(14)13-8-10/h2-8,10H,1H3 |

InChI Key |

IVHHMYMBBUOHRR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2C=CC(=O)N=C2 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For a molecule like 3-(4-methoxyphenyl)-3H-pyridin-6-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for a complete structural assignment.

1H NMR and 13C NMR Chemical Shift Analysis

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, the expected proton signals would be in several distinct regions. The protons on the pyridinone ring would likely appear in the olefinic or aromatic region, with their exact chemical shifts and coupling patterns being highly dependent on the substitution pattern and the electronic environment. The protons of the 4-methoxyphenyl (B3050149) group would give rise to a characteristic set of signals in the aromatic region, typically as two doublets for the A₂B₂ spin system, and a singlet for the methoxy (B1213986) group protons (OCH₃) in the upfield region (around 3.8 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Key signals would include the carbonyl carbon (C=O) of the pyridinone ring, which would be expected to resonate at a downfield chemical shift (typically >160 ppm). The carbons of the pyridinone and the methoxyphenyl rings would appear in the aromatic/olefinic region (around 110-160 ppm). The methoxy carbon (OCH₃) would be found in the upfield region (around 55 ppm). The precise chemical shifts would provide valuable information about the electronic structure of the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridinone Ring H | 6.0 - 8.5 | - |

| Pyridinone Ring C | 100 - 150 | - |

| Carbonyl C (C=O) | - | > 160 |

| Methoxyphenyl Ring H | 6.8 - 7.5 | - |

| Methoxyphenyl Ring C | 114 - 160 | - |

| Methoxy H (OCH₃) | ~ 3.8 | - |

| Methoxy C (OCH₃) | - | ~ 55 |

Note: The table presents predicted chemical shift ranges based on general principles of NMR spectroscopy for the functional groups present in the molecule.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be crucial for establishing the connectivity of protons within the pyridinone ring and within the 4-methoxyphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the direct assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is critical for piecing together the entire molecular structure by connecting the pyridinone and the 4-methoxyphenyl fragments through the C-C bond that links them. For instance, correlations from the protons on one ring to the carbons of the other would definitively establish their connection.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. While primarily used for stereochemical assignments in larger molecules, it can also provide valuable information about the preferred conformation of the molecule in solution by showing spatial relationships between protons on the two different ring systems.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Identification of Characteristic Functional Group Modes

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the key functional groups. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the pyridinone ring would be a prominent feature in the IR spectrum, typically in the range of 1650-1700 cm⁻¹. The C=C and C=N stretching vibrations of the pyridinone ring, as well as the C=C stretching vibrations of the aromatic methoxyphenyl ring, would appear in the 1400-1600 cm⁻¹ region. The C-O stretching vibrations of the methoxy group would be expected to show strong bands in the 1250-1000 cm⁻¹ region. The C-H stretching vibrations of the aromatic and pyridinone rings would be observed above 3000 cm⁻¹.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1650 - 1700 |

| Aromatic/Pyridinone C=C | Stretching | 1400 - 1600 |

| Methoxy C-O | Stretching | 1250 - 1000 |

| Aromatic/Pyridinone C-H | Stretching | > 3000 |

Note: This table presents expected frequency ranges for the key functional groups.

Conformational Analysis via Vibrational Signatures

Subtle shifts in the vibrational frequencies can sometimes provide information about the conformation of the molecule, such as the dihedral angle between the pyridinone and the methoxyphenyl rings. However, this level of analysis often requires computational modeling to correlate specific vibrational modes with conformational isomers.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique for determining the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition of this compound (C₁₂H₁₁NO₂).

The fragmentation pattern observed in the mass spectrum, typically obtained using techniques like electron ionization (EI) or electrospray ionization (ESI), would provide further structural information. The fragmentation of the molecular ion would be expected to proceed through characteristic pathways, such as the loss of small neutral molecules (e.g., CO, H₂O) or the cleavage of the bond between the two ring systems. The analysis of these fragment ions would help to confirm the presence of the pyridinone and the 4-methoxyphenyl moieties and their connectivity.

X-ray Diffraction Analysis for Solid-State Structure and Tautomeric Forms

X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid, providing definitive evidence of molecular structure, conformation, and intermolecular interactions. For this compound, while a specific crystal structure is not publicly available, extensive crystallographic studies on closely related 2-pyridone derivatives provide a strong basis for predicting its solid-state behavior.

Research on various substituted 2(1H)-pyridones consistently demonstrates that these molecules predominantly exist in the lactam (pyridin-6-one) tautomeric form in the solid state, rather than the aromatic lactim (2-hydroxypyridine) form. nih.gov This preference is driven by the enhanced thermodynamic stability of the lactam tautomer. nih.gov A key feature observed in the crystal structures of many 2-pyridone derivatives is the formation of centrosymmetric dimers through intermolecular hydrogen bonds. nih.govmsu.ru In these dimers, the N-H group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of a neighboring molecule, and vice versa.

For instance, the X-ray structural analysis of milrinone, a complex pyridone derivative, confirmed its existence in the lactam form and the formation of hydrogen-bonded dimers in all its crystalline modifications. nih.gov Similarly, studies on 3-cyano-2(1H)-pyridones also show the prevalence of the lactam form, which is stabilized by these characteristic dimeric hydrogen-bonding motifs. nih.gov

Based on this compelling evidence from analogous structures, it is anticipated that this compound crystallizes in its pyridin-6-one tautomeric form. The solid-state structure is expected to feature planar pyridone rings, with the 4-methoxyphenyl group likely twisted out of the plane of the pyridone ring to minimize steric hindrance. nih.gov The molecules are predicted to assemble into hydrogen-bonded dimers, which then pack into a three-dimensional lattice stabilized by weaker van der Waals forces and potentially C-H···π interactions involving the aromatic rings. nih.gov

Table 1: Predicted Crystallographic Features of this compound based on Analogous Compounds

| Feature | Predicted Characteristic | Rationale from Analogous Structures |

| Tautomeric Form | Pyridin-6-one (lactam) | Consistently observed in the solid state for a wide range of 2-pyridone derivatives. nih.govnih.govmsu.ru |

| Intermolecular Interactions | N-H···O hydrogen bonding | Formation of centrosymmetric dimers is a hallmark of 2-pyridone crystal packing. nih.govmsu.ru |

| Molecular Conformation | Non-coplanar rings | Steric hindrance between the pyridone and the 3-aryl substituent typically leads to a twisted conformation. nih.gov |

| Crystal System | Likely Monoclinic or Orthorhombic | Common space groups for this class of compounds. nih.govmsu.runih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule and for studying tautomeric equilibria in solution. The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions associated with its chromophoric systems: the pyridin-6-one ring and the 4-methoxyphenyl group.

The pyridin-6-one tautomer contains a conjugated system that includes the C=C double bonds and the C=O group, as well as the lone pair of electrons on the oxygen atom. This typically gives rise to two main absorption bands:

An intense band at shorter wavelengths (higher energy), corresponding to a π → π transition* of the conjugated system.

A less intense band at longer wavelengths (lower energy), attributed to an n → π transition, which involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π orbital. researchgate.netspectrabase.com

Crucially, UV-Vis spectroscopy can be employed to confirm the predominance of the pyridin-6-one tautomer over the 2-hydroxypyridine (B17775) form in solution. The two tautomers have distinct electronic structures and therefore exhibit different absorption spectra. The 2-hydroxypyridine form, being a fully aromatic phenol-like structure, would be expected to have its primary π → π* transition at a shorter wavelength compared to the more extended conjugated system of the pyridin-6-one tautomer. researchgate.net Studies on related pyridone systems have shown that an increase in solvent polarity tends to favor the more polar pyridin-6-one (lactam) form. nih.govnih.gov This can be monitored by observing the changes in the UV-Vis spectrum in solvents of varying polarity.

Computational studies, such as those using Time-Dependent Density Functional Theory (TD-DFT), can aid in the assignment of the experimentally observed absorption bands to specific electronic transitions. nih.gov For a related chalcone (B49325) containing a 4-methoxyphenyl group, the maximum absorption was observed around 342 nm, attributed to n → π* transitions and excitations within the aromatic ring. researchgate.net The spectrum of pyridine (B92270) itself shows π → π* transitions around 251 nm and a weaker n → π* transition near 270 nm. wikipedia.org

Table 2: Expected UV-Vis Absorption Data and Electronic Transition Assignments for this compound

| Expected λmax (nm) Range | Molar Absorptivity (ε) | Transition Type | Associated Chromophore |

| 250 - 280 | High | π → π | Pyridin-6-one ring and Phenyl ring |

| 320 - 360 | Low to Medium | n → π | Carbonyl group (C=O) of the pyridin-6-one |

The exact positions and intensities of these bands will be influenced by the solvent environment. The π → π* transitions are typically sensitive to solvent polarity, often showing a slight shift with changing solvent. The n → π* transition characteristically exhibits a hypsochromic (blue) shift in polar, protic solvents due to hydrogen bonding at the carbonyl oxygen, which lowers the energy of the n-orbital.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure (e.g., DFT, ab initio methods)

No specific studies detailing the quantum chemical calculations of the electronic structure of 3-(4-methoxyphenyl)-3H-pyridin-6-one using methods like Density Functional Theory (DFT) or ab initio calculations were identified. Such studies would typically provide insights into the molecule's stability, reactivity, and electronic properties.

Molecular Geometry Optimization and Conformational Energy Landscapes

Information regarding the optimized molecular geometry and conformational energy landscapes of this compound is not available in the reviewed literature. This type of analysis is crucial for understanding the three-dimensional structure and the rotational barriers around single bonds, such as the one connecting the pyridinone and methoxyphenyl rings.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Analysis and Energy Gap Determination

A Frontier Molecular Orbital (FMO) analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and the resulting energy gap for this compound, has not been reported. This analysis is fundamental for predicting the compound's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

There are no published Molecular Electrostatic Potential (MEP) surface maps for this compound. An MEP map would identify the electron-rich and electron-poor regions of the molecule, offering predictions for its electrophilic and nucleophilic sites.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

A Natural Bond Orbital (NBO) analysis of this compound, which would provide a detailed understanding of intramolecular and intermolecular interactions, charge delocalization, and hyperconjugative interactions, could not be found in the available scientific literature.

Spectroscopic Parameter Prediction and Validation

Computational NMR Chemical Shift Calculation (e.g., GIAO Method)

No studies were found that report the computationally predicted NMR chemical shifts for this compound, often calculated using the Gauge-Including Atomic Orbital (GIAO) method. Such calculations are valuable for validating experimental NMR data and aiding in the structural elucidation of the compound.

Theoretical Vibrational Frequency Prediction and Assignment

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules like this compound. These theoretical calculations provide valuable insights into the molecule's structure and bonding by assigning specific vibrational modes to the observed spectral bands.

The process begins with the optimization of the molecule's ground-state geometry using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). openaccesspub.orgresearchgate.net Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory. researchgate.net Since theoretical calculations often overestimate frequencies due to the neglect of anharmonicity and the use of an incomplete basis set, the computed wavenumbers are typically scaled using empirical scaling factors for better agreement with experimental data. researchgate.net

The assignment of each calculated frequency to a specific vibrational mode (e.g., C-H stretching, C=O stretching, ring breathing) is achieved through Potential Energy Distribution (PED) analysis. openaccesspub.orgresearchgate.net This analysis quantifies the contribution of individual internal coordinates to each normal vibration.

For this compound, characteristic vibrations would be predicted. For instance, the C=O stretching vibration of the pyridinone ring is expected to be a strong band in the IR spectrum. The N-H stretching vibration would appear at a higher frequency, while various C-H stretching modes of the aromatic rings would also be identified. researchgate.net Vibrations corresponding to the methoxy (B1213986) group (O-CH3) and the coupling between the phenyl and pyridinone rings would also be assigned. openaccesspub.org

Table 1: Predicted Vibrational Frequencies and Assignments for this compound (Representative Data)

| Predicted Frequency (cm⁻¹, Scaled) | Assignment (Potential Energy Distribution, %) | Vibrational Mode |

|---|---|---|

| 3450 | ν(N-H) (98%) | N-H Stretching |

| 3105 | ν(C-H)aromatic (95%) | Aromatic C-H Stretching |

| 2980 | ν(C-H)methoxy (96%) | Methoxy C-H Asymmetric Stretching |

| 1685 | ν(C=O) (85%) | Pyridinone Carbonyl Stretching |

| 1605 | ν(C=C)ring (70%) | Aromatic Ring Stretching |

| 1250 | ν(C-O-C)asymmetric (75%) | Asymmetric C-O-C Stretching (Ether) |

| 1175 | β(C-H)in-plane (60%) | In-plane C-H Bending |

| 830 | γ(C-H)out-of-plane (80%) | Out-of-plane C-H Bending (p-substituted phenyl) |

UV-Vis Absorption Spectrum Simulation (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for simulating the electronic absorption spectra (UV-Vis) of molecules. niscpr.res.inresearchgate.net This technique calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities of the spectral bands, respectively. github.com

The simulation is typically performed on the previously optimized ground-state geometry of the molecule. To account for solvent effects, which can be significant, the Polarizable Continuum Model (PCM) is often employed within the TD-DFT calculations. niscpr.res.in The choice of functional and basis set (e.g., B3LYP/6-311++G(d,p)) is crucial for obtaining results that correlate well with experimental spectra. openaccesspub.org

For this compound, the UV-Vis spectrum is expected to be characterized by intense absorptions in the UV region. These absorptions arise from electronic transitions between molecular orbitals, primarily π→π* and n→π* transitions. niscpr.res.inresearchgate.net The π→π* transitions, involving the delocalized electron systems of the phenyl and pyridinone rings, are typically the most intense. The n→π* transitions, which involve the non-bonding electrons on the oxygen and nitrogen atoms, are generally weaker and may be observed as shoulders on the main absorption bands. niscpr.res.in Analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the charge transfer characteristics of the excitations.

Table 2: Simulated UV-Vis Spectral Data for this compound in Solution (Representative Data)

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|

| 335 | 0.45 | HOMO -> LUMO | π→π |

| 280 | 0.28 | HOMO-1 -> LUMO | π→π |

| 255 | 0.15 | HOMO -> LUMO+1 | π→π |

| 360 | 0.02 | n(O) -> LUMO | n→π |

Tautomeric Equilibrium and Stability Studies of the 3H-Pyridin-6-one System

The 3H-pyridin-6-one ring system can exist in equilibrium with its tautomeric form, 6-hydroxypyridine. The position of this equilibrium is a critical aspect of its chemical behavior. Computational chemistry provides a robust framework for investigating the relative stabilities of these tautomers.

Theoretical studies typically involve calculating the Gibbs free energies of the different tautomeric forms (the pyridinone and the hydroxypyridine). researchgate.net The tautomer with the lower calculated free energy is predicted to be the more stable and therefore the predominant species at equilibrium. These calculations are often performed using DFT methods in both the gas phase and in various solvents (using a continuum model like COSMO or PCM) to assess the influence of the medium on the tautomeric preference. researchgate.net

For simple pyridinones, the pyridin-2-one form is generally found to be significantly more stable than its 2-hydroxypyridine (B17775) tautomer. stackexchange.com Similarly, for the 3H-pyridin-6-one system, the "one" (or keto) form is expected to be the major tautomer over the "ol" (or enol) form. The presence of the 3-(4-methoxyphenyl) substituent can influence the exact energy difference between the tautomers, but it is unlikely to reverse the inherent stability of the pyridinone structure. Studies on related systems show that electron-donating or -withdrawing groups can shift the equilibrium, but the pyridinone/pyridazinone form typically remains dominant. researchgate.net

Reaction Mechanism Modeling and Transition State Analysis

Understanding the mechanism of formation for this compound is crucial for optimizing its synthesis. Computational modeling is used to elucidate reaction pathways, identify intermediates, and characterize transition states. mdpi.com

The synthesis of pyridinone scaffolds can proceed through various routes, such as the condensation of acyclic precursors, rearrangements of pyridine-N-oxides, or ring expansion reactions. nih.govchemrxiv.orgnih.gov For any proposed synthetic route, computational chemists can map the potential energy surface of the reaction. This involves:

Geometry Optimization: Calculating the structures of reactants, intermediates, transition states, and products.

Transition State (TS) Searching: Locating the first-order saddle point on the potential energy surface that connects reactants (or intermediates) to products. stackexchange.com

Frequency Calculation: Confirming the nature of the stationary points. A stable species (reactant, intermediate, product) will have all real vibrational frequencies, whereas a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Activation Energy Calculation: Determining the energy barrier (the difference in energy between the transition state and the reactants), which is a key factor governing the reaction rate.

For example, in a condensation reaction, the mechanism would involve steps like nucleophilic attack, addition/elimination, and cyclization. nih.gov Each of these steps would be modeled to find the most energetically favorable pathway. Distortion/interaction analysis can also be performed at the transition state to understand the energetic contributions from the structural distortion of the reactants and their interaction with each other. researchgate.net

Non-Linear Optical (NLO) Properties Assessment

Molecules with extensive π-conjugated systems and significant charge asymmetry often exhibit non-linear optical (NLO) properties, making them of interest for applications in photonics and optoelectronics. jhuapl.edudtic.mil The compound this compound, which contains a donor group (methoxyphenyl) and an acceptor-like pyridinone ring, is a candidate for possessing NLO activity.

Computational chemistry, specifically DFT, is a primary tool for the theoretical prediction of NLO properties. The key parameters calculated are the molecular polarizability (α) and the first-order hyperpolarizability (β), which are related to the second-order NLO response. openaccesspub.org These properties are calculated as derivatives of the molecular dipole moment with respect to an applied external electric field.

A large value for the first-order hyperpolarizability (β) is indicative of a strong second-order NLO response. nih.gov The calculation is performed on the optimized molecular structure. The results can reveal how the electronic structure, particularly the intramolecular charge transfer from the methoxy-substituted phenyl ring to the pyridinone moiety, contributes to the NLO properties. Comparisons are often made to known NLO materials like urea (B33335) to benchmark the predicted activity. researchgate.net

Table 3: Calculated NLO Properties for this compound (Representative Data)

| Property | Symbol | Calculated Value (a.u.) |

|---|---|---|

| Dipole Moment | μ | 4.5 D |

| Mean Polarizability | αtot | 2.5 x 10-23 esu |

| First Hyperpolarizability | βtot | 1.2 x 10-29 esu |

Structure Activity Relationships and Mechanistic Insights at the Molecular Level

Design Principles for Pyridinone Derivatives in Chemical Biology

The design of pyridinone derivatives for chemical biology and drug discovery is guided by several key principles that leverage the scaffold's inherent chemical properties. nih.govfrontiersin.org The pyridinone core is a six-membered heterocyclic ring containing nitrogen and oxygen, making it an interesting bioisostere for structures like amides, phenols, and various other heterocyclic rings. frontiersin.org

A fundamental design principle involves exploiting the scaffold's ability to act as both a hydrogen bond donor and acceptor. nih.govfrontiersin.org This dual capacity allows pyridinone derivatives to form critical interactions within the binding sites of biological targets such as enzymes and receptors. nih.gov The physicochemical properties, including polarity, lipophilicity, and hydrogen-bonding potential, can be finely tuned by modifying the substituents at various positions on the pyridinone ring. nih.govfrontiersin.org This adaptability makes the scaffold highly suitable for fragment-based drug design, where small molecular fragments are optimized to create potent and selective ligands. nih.govfrontiersin.org

Another design strategy is the use of the pyridinone ring as a constrained scaffold. For instance, pyridones have been evaluated as an acyclic conformational constraint to replace more flexible cores in inhibitor design, leading to potent compounds with improved activity. nih.gov In the context of kinase inhibition, the pyridinone structure is often used as a hinge-binding motif, a key interaction point in many protein kinases. nih.govfrontiersin.org Furthermore, a "scaffold hopping" approach is sometimes employed, where a known active ligand's core, such as a phenyl ring, is replaced with a pyridinone ring to enhance properties like solubility or to create new hydrogen bond interactions. nih.govfrontiersin.org This was demonstrated in the design of mutant isocitrate dehydrogenase 1 (IDH1) inhibitors, where replacing a phenyl ring with pyridinone aimed to improve potency and solubility. nih.govfrontiersin.org

The strategic placement of substituents is critical. Studies on various pyridinone derivatives have shown that modifications at positions 3, 4, and 6 are often crucial for biological activity. nih.govfrontiersin.org For example, in the development of certain anti-HIV agents, molecular docking studies guided the introduction of different substituents at the C3 and C4 positions to optimize interactions with key amino acid residues in the target enzyme. nih.govfrontiersin.org

Computational Modeling of Molecular Interactions with Biological Targets

Computational modeling plays a pivotal role in elucidating the interactions between pyridinone derivatives and their biological targets at an atomic level. These in silico methods provide insights that guide the synthesis and optimization of new compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule. This method has been extensively applied to pyridinone derivatives to understand their binding modes with various biological targets, including enzymes and receptors.

Docking studies have been instrumental in the development of pyridinone-based inhibitors for a range of enzymes. For instance, in the pursuit of mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors, docking simulations helped to visualize how pyridinone-thiohydantoin derivatives bind to the enzyme's active site. frontiersin.org Similarly, for MAP kinase-interacting kinases (MNKs), docking revealed that pyridinone compounds could form multiple hydrophobic interactions and hydrogen bonds with key residues like Lys113, Arg125, and Phe159 in the ATP binding pocket. nih.govfrontiersin.org

In the context of anticancer research, molecular docking has been used to study the interaction of pyridinone derivatives with tubulin. These studies confirmed that the compounds could bind to the colchicine (B1669291) binding site, with hydrogen bonding to cysteine residue Cys241 being a key interaction. nih.govnih.gov For PIM-1 kinase inhibitors, X-ray crystallography and docking studies showed a prominent hydrogen bond interaction between the carbonyl group of the pyridinone ring and the residue Lys67 in the ATP-binding site. tandfonline.com Docking of pyridine-quinoline hybrids helped to rationalize their observed inhibitory activities against PIM-1/2 kinases. tandfonline.com

Furthermore, flexible docking simulations have been employed to study the binding of pyridinone derivatives to the non-nucleoside inhibitor binding site of HIV-1 reverse transcriptase. acs.org These computational approaches allow for the prediction of binding affinities and the identification of key interactions, which are crucial for optimizing lead compounds. nih.govekb.eg

| Target Macromolecule | Pyridinone Derivative Class | Key Interacting Residues | Reference |

|---|---|---|---|

| Mutant Isocitrate Dehydrogenase 1 (mIDH1) | Pyridinone-thiohydantoins | Not specified | frontiersin.org |

| MAP Kinase-Interacting Kinase 2 (MNK2) | Pyridinone derivatives | Lys113, Arg125, Phe159 | nih.govfrontiersin.org |

| Tubulin | Diarylpyridines | Cys241 | nih.govnih.gov |

| PIM-1 Kinase | Pyridine-quinoline hybrids | Lys67, Glu121 | tandfonline.com |

| HIV-1 Reverse Transcriptase | Pyridinone derivatives | Not specified | acs.org |

| Cyclin-Dependent Kinases (CDK1/CDK2) | Pyrazolo[3,4-d]pyrimidinone derivative | Not specified | ekb.eg |

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. This technique provides valuable insights into the stability of ligand-protein complexes and any conformational changes that may occur upon binding.

MD simulations have been crucial in validating the binding modes predicted by docking studies and assessing the stability of pyridinone derivatives in the active sites of their targets. For example, in the study of mIDH1 inhibitors, MD simulations were used to identify potent inhibitors that exhibited strong and stable binding interactions. mdpi.comnih.govbohrium.comresearchgate.net The stability of the complex was often evaluated by analyzing parameters such as the radius of gyration (Rg) and the solvent-accessible surface area (SASA). mdpi.comnih.govbohrium.comresearchgate.net

In the development of a novel analgesic targeting the μ opioid receptor (MOR), MD simulations were used to propose the activation mechanism of the active metabolite. nih.gov Similarly, for pyrazolo[3,4-d]pyrimidinone derivatives targeting cyclin-dependent kinases (CDKs), short MD simulations helped evaluate the stability of the top docking poses, with longer simulations providing a more detailed understanding of the binding dynamics within the CDK1 and CDK2 active sites. ekb.eg These simulations can also be used to calculate binding free energies, which offer a quantitative measure of the binding affinity between the ligand and the target. mdpi.comnih.govbohrium.comresearchgate.netresearchgate.net

Insights into Molecular Mechanisms of Action

The biological effects of pyridinone derivatives stem from their interaction with specific molecular targets, leading to the modulation of cellular pathways. Research has uncovered several key mechanisms of action for this class of compounds.

One of the most prominent mechanisms of action for certain pyridinone derivatives is the inhibition of tubulin polymerization . nih.govrsc.orgnih.gov Microtubules, which are polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division. nih.gov By disrupting the dynamic process of microtubule assembly and disassembly, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis (programmed cell death). nih.gov Many of these pyridinone derivatives, acting as tubulin polymerization inhibitors, bind to the colchicine binding site on β-tubulin. nih.govnih.gov This prevents the tubulin dimers from polymerizing into microtubules, ultimately leading to an antitumor effect. nih.govnih.gov

Another major mechanism is enzyme inhibition . Pyridine-containing compounds are known to inhibit a wide variety of clinically important enzymes. researchgate.net Pyridinone derivatives have been specifically designed to target various kinases, which are enzymes that play crucial roles in cell signaling and proliferation. For instance, pyridinone-based compounds have been developed as competitive or non-competitive inhibitors of PIM-1 kinase, an enzyme implicated in cancer. tandfonline.com Kinetic studies have helped to elucidate whether these inhibitors compete with ATP for the kinase's binding site. tandfonline.com Other targeted enzymes include mutant IDH1, where inhibition leads to a reduction in the oncometabolite D-2-hydroxyglutarate (D2HG), and HIV reverse transcriptase, a key enzyme in the life cycle of the human immunodeficiency virus. frontiersin.orgacs.orgrsc.org

Protein-ligand interactions are the fundamental basis for these mechanisms. The specific, non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—between the pyridinone derivative and the amino acid residues in the target's binding pocket determine the compound's potency and selectivity. nih.govfrontiersin.org For example, the interaction with Lys67 is critical for PIM-1 kinase inhibition, while interactions with Leu100 and Val106 are important for the anti-HIV activity of certain pyridinone derivatives. nih.govtandfonline.com More recently, terphenyl-based molecules have been designed to inhibit the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) protein-protein interaction, a key pathway in cancer immunotherapy, by binding to a hydrophobic cavity formed upon PD-L1 dimerization. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Pyridinone Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are particularly powerful tools.

These methods have been successfully applied to pyridinone scaffolds to guide the design of more potent inhibitors. For instance, 3D-QSAR studies on a series of pyridin-2-one inhibitors of mutant IDH1 (mIDH1) yielded models with high predictive ability. mdpi.comnih.govbohrium.comresearchgate.net The CoMFA model indicated that both steric and electrostatic fields contribute significantly to the biological activity of the compounds. mdpi.com The contour maps generated from these models provide a visual representation of where steric bulk or specific electrostatic properties (positive or negative charges) would be favorable or unfavorable for activity, thus offering clear guidance for structural modifications. mdpi.comresearchgate.net

QSAR studies have been employed for various targets, including glucokinase activators, where pyridone-pyrimidone derivatives were analyzed. researchgate.net In the development of CDK2/4/6 inhibitors, 3D-QSAR models were constructed to analyze the structure-activity relationships of 72 different inhibitors, helping to rationalize their activity against the different kinases. nih.gov The statistical validation of these models, using parameters like Q² (cross-validated R²) and R²pred (predictive R² for an external test set), is crucial to ensure their reliability and predictive power. mdpi.comnih.govbohrium.comresearchgate.net These validated models can then be used for virtual screening of new compound libraries or for designing novel structures with potentially enhanced activity through techniques like scaffold hopping. mdpi.comnih.govbohrium.comresearchgate.net

| Target | Pyridinone Series | QSAR Method | Key Findings/Model Statistics | Reference |

|---|---|---|---|---|

| Mutant IDH1 (mIDH1) | Pyridin-2-ones | CoMFA/CoMSIA | CoMFA: Q²=0.765, R²=0.980; CoMSIA: Q²=0.770, R²=0.997 | mdpi.comnih.govbohrium.comresearchgate.net |

| Glucokinase Activators | Pyridone-Pyrimidones | CoMFA | Generated models to observe the effect of steric and electrostatic substituents. | researchgate.net |

| CDK2/4/6 Inhibitors | 4-substituted N-phenylpyrimidin-2-amines | 3D-QSAR | CDK2: q²=0.714; CDK4: q²=0.815; CDK6: q²=0.757 | nih.gov |

Advanced Applications and Future Research Trajectories

Development of Novel Synthetic Methodologies for Pyridinone Systems

The synthesis of pyridinone derivatives has been a subject of immense interest, leading to the development of numerous synthetic routes. iipseries.org Traditionally, these methods involve either the construction of the heterocyclic ring from acyclic precursors through condensation reactions or the modification of a pre-existing pyridine (B92270) ring. frontiersin.orgbohrium.com However, ongoing research focuses on creating more efficient, versatile, and environmentally benign strategies to access structurally diverse pyridinone libraries.

Recent advancements have emphasized transition metal-catalyzed reactions, including C-H activation and cross-coupling, which allow for the late-stage diversification of complex molecules. iipseries.org Another innovative approach is the tandem one-pot conversion of nitriles with ethyl bromoacetate, which proceeds through a Blaise reaction intermediate to efficiently yield various 2-pyridinone derivatives. nih.gov This method is noted for its operational convenience and efficiency. nih.gov

Furthermore, Rhodium(III)-catalyzed oxidative annulation of N-aryl 2-pyridone derivatives using internal alkynes has been developed, showcasing how the weakly coordinating carbonyl group of the pyridinone ring can be utilized for complex transformations. acs.org Researchers have also explored novel cleavage reactions of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature to furnish 3,4-disubstituted pyridin-2(1H)-ones. beilstein-journals.org These modern methods provide powerful tools for synthesizing complex pyridinone-containing molecules that were previously difficult to access.

Table 1: Comparison of Modern Synthetic Strategies for Pyridinone Scaffolds

| Synthetic Strategy | Key Features | Precursors/Reagents | Reference |

|---|---|---|---|

| Tandem One-Pot Conversion via Blaise Reaction | Highly efficient and operationally convenient for 2-pyridinone derivatives. | Nitriles, Ethyl bromoacetate | nih.gov |

| Rh(III)-Catalyzed Oxidative Annulation | Utilizes a weakly coordinating carbonyl group; broad scope and functional group tolerance. | N-aryl 2-pyridones, Internal alkynes | acs.org |

| Ionic Hydrogenation Cleavage | Novel room-temperature transformation to create 3,4-disubstituted pyridin-2(1H)-ones. | Pyridine-2-oxy-7-azabenzotriazole ethers | beilstein-journals.org |

| Cyclic Condensation | A classical and feasible route to manipulate physicochemical properties through precursor selection. | Various acyclic compounds (e.g., dicarbonyls, amines) | frontiersin.orgbohrium.com |

Exploration of Pyridinone Scaffolds in Catalysis and Materials Science

The unique properties of the pyridinone scaffold extend beyond medicinal chemistry into the realms of catalysis and materials science. iipseries.org The presence of both a Lewis basic nitrogen atom and a carbonyl group allows pyridinone derivatives to act as versatile ligands for metal complexes, which have significant applications in catalysis. iipseries.orgcatalysis.blog

In catalysis, pyridonate ligands can be actively involved in bond-forming and bond-breaking events through metal-ligand cooperation (MLC), where the ligand works in synergy with the metal center. rsc.org For instance, pyridone-borane complexes have been developed as catalysts for the semihydrogenation of alkynes and the dimerization of terminal alkynes. youtube.com Pyridines and their derivatives can also function as organocatalysts, typically as bases, in transformations like the Knoevenagel condensation. catalysis.blog

In materials science, pyridone-fused aromatic systems are of interest due to their desirable photophysical properties, such as high quantum yields and long fluorescence lifetimes. acs.org These characteristics make them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. Furthermore, the incorporation of pyridone-fused hybrids has been shown to enhance the performance of dye-sensitized solar cells, highlighting their potential in renewable energy technologies. acs.org

Table 2: Applications of Pyridinone Scaffolds in Catalysis and Materials Science

| Field | Specific Application | Key Feature of Pyridinone Scaffold | Reference |

|---|---|---|---|

| Catalysis | Versatile ligands for transition metal complexes | Coordination via nitrogen and oxygen atoms | iipseries.orgrsc.org |

| Catalysis | Metal-free organocatalysis | Lewis basicity | catalysis.blog |

| Catalysis | Pyridone-borane frustrated Lewis pair catalysts | Activation of small molecules like H₂ | youtube.com |

| Materials Science | Fluorescent materials and OLEDs | Extended π-conjugation in fused systems | acs.org |

| Materials Science | Dye-sensitized solar cells | Performance amplification in hybrid structures | acs.org |

Advanced Computational Approaches for Predictive Modeling and De Novo Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials design, enabling the prediction of molecular properties and the creation of novel structures with desired functions. For pyridinone-based compounds, methods like Quantitative Structure-Activity Relationship (QSAR) modeling are widely used. youtube.com QSAR studies establish mathematical correlations between the structural features of a series of compounds and their biological activity, which helps in predicting the potency of new derivatives and focusing synthetic efforts on the most promising candidates. youtube.comnih.govyoutube.com For example, non-linear QSAR models have been applied to understand the anti-HIV-1 activity of pyridinone derivatives, identifying key structural parameters for binding affinity. nih.gov

Beyond predictive modeling, de novo design techniques leverage computational algorithms to generate entirely new molecular structures from scratch. youtube.com These methods can be guided by 3D-QSAR models and docking simulations to design novel pyridinone derivatives with high predicted affinity for a specific biological target. nih.gov One successful application involved the de novo design of N-(pyridin-4-ylmethyl)aniline derivatives as potent kinase inhibitors, where a new molecular library was generated through molecular fragment replacement and screened computationally before synthesis. nih.gov Similarly, dipyridopurinone derivatives have been designed de novo to function as a new class of visible-light photoredox catalysts. rsc.org These advanced computational approaches accelerate the discovery cycle by prioritizing molecules with a higher probability of success. youtube.com

Table 3: Computational Approaches for Pyridinone Derivative Design

| Computational Method | Objective | Example Application for Pyridinones | Reference |

|---|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Predict biological activity based on chemical structure. | Modeling anti-HIV-1 activity of pyridinone derivatives. | nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Relate 3D molecular fields to biological activity for predictive modeling. | Guiding the design of new KDR kinase inhibitors. | nih.gov |

| De Novo Design | Generate novel molecular structures with desired properties. | Creating new pyridinone-based kinase inhibitors and photocatalysts. | nih.govrsc.org |

| Molecular Docking | Predict the binding orientation and affinity of a molecule to a target. | Screening virtual libraries of pyridinone derivatives against protein targets. | nih.gov |

Interdisciplinary Research with Chemical Biology and Pharmacology for Mechanistic Exploration

The true potential of the 3-(4-methoxyphenyl)-3H-pyridin-6-one scaffold and its relatives is realized through interdisciplinary research that connects synthetic chemistry with chemical biology and pharmacology. This synergy is crucial for elucidating the mechanisms of action by which these compounds exert their biological effects. nih.govfrontiersin.org Pyridinone derivatives have demonstrated a wide spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. nih.govfrontiersin.orgnih.gov

Chemical biology approaches utilize pyridinone-based molecules as chemical probes to investigate biological pathways. For instance, structure-activity relationship (SAR) studies, which systematically modify the pyridinone scaffold and assess the impact on biological activity, are fundamental to understanding how these molecules interact with their targets. frontiersin.orgnih.gov Such studies have been critical in developing pyridinone derivatives as potent and selective inhibitors of protein kinases, a key target class in cancer therapy. nih.govfrontiersin.org The pyridinone ring often serves as a crucial "hinge-binding" motif, forming key hydrogen bonds within the ATP-binding site of kinases. nih.govfrontiersin.org

Pharmacological studies further investigate the effects of these compounds in cellular and whole-organism models. The discovery of pyridinone derivatives as adenosine (B11128) A2A receptor antagonists for cancer immunotherapy exemplifies this interdisciplinary approach. nih.gov Starting from a weakly active hit compound, medicinal chemists synthesized a series of derivatives, which were then tested in pharmacological assays to identify a candidate that could enhance T-cell activation and exhibit significant antitumor activity in vivo. nih.gov This iterative cycle of design, synthesis, and biological testing is essential for translating a promising chemical scaffold into a potential therapeutic agent and for deeply understanding its biological mechanisms. frontiersin.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.